8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

Description

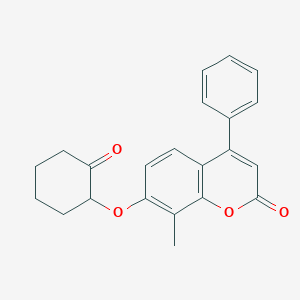

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one (C₂₂H₂₀O₄) is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with:

- A 4-phenyl group at position C3.

- An 8-methyl group at position C7.

- A 2-oxo-cyclohexyloxy moiety at position C7.

This compound’s structural uniqueness lies in the cyclohexanone ring attached via an ether linkage at C7, which distinguishes it from other coumarin derivatives.

Properties

IUPAC Name |

8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBMBUBREXTRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials under controlled conditions to form the chromenone core, followed by the introduction of the substituents through various chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. Industrial methods aim to produce the compound efficiently while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains ester (2-oxocyclohexyloxy) and lactone (chromen-2-one) functional groups, both susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Ester Hydrolysis | Acidic (H₂SO₄, H₂O) | Cyclohexanone + 7-hydroxy-8-methyl-4-phenyl-chromen-2-one | Acid-catalyzed cleavage of ester bond |

| Lactone Ring Opening | Basic (NaOH, H₂O) | Sodium carboxylate derivative (via ring opening) + cyclohexanone | Base-mediated hydrolysis |

-

Key Insight : The 2-oxocyclohexyloxy group’s steric bulk may slow hydrolysis compared to simpler esters .

Nucleophilic Attack

The ketone group (2-oxo in cyclohexyl) and electron-deficient positions on the coumarin core may undergo nucleophilic reactions.

-

Mass Spectrometry Evidence : Analogous coumarins undergo fragmentation via carbonyl cleavage (e.g., CO loss) .

Electrophilic Aromatic Substitution

The phenyl and chromen-2-one aromatic systems may undergo substitutions, directed by substituents.

| Reaction | Conditions | Site of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to methoxy group (if activated) | Nitro-substituted derivative |

| Halogenation | Cl₂, FeCl₃ | Ortho/para to electron-donating groups | Chlorinated derivative |

-

Structural Influence : The 4-phenyl group directs electrophiles to meta/para positions, while the electron-withdrawing lactone reduces reactivity .

Reduction Reactions

Selective reduction of carbonyl groups is feasible.

| Reagent | Target Site | Product |

|---|---|---|

| NaBH₄ | Cyclohexanone carbonyl | Secondary alcohol derivative |

| H₂ (Catalytic) | Coumarin lactone | Dihydrocoumarin (not observed in analogs) |

-

Challenges : The lactone’s conjugation with the aromatic system resists reduction under mild conditions .

Degradation Pathways

Under thermal or photolytic stress, the compound may decompose:

| Condition | Major Pathway | Fragments |

|---|---|---|

| Thermal Decomposition | Cleavage of ester bond | Cyclohexanone + 7-hydroxy-8-methyl-4-phenyl-chromen-2-one |

| UV Exposure | C–O bond cleavage | Radical intermediates + rearrangement products |

Biological Interactions

While not a direct chemical reaction, the compound’s structure suggests interactions with biological targets:

-

Enzyme Inhibition : The lactone and ketone groups may bind to hydrolytic enzymes (e.g., esterases) .

-

Cytotoxicity : Structural analogs exhibit activity via intercalation or reactive oxygen species (ROS) generation .

Synthetic Modifications

Reported methods for related coumarins include:

| Step | Reagents | Yield |

|---|---|---|

| Condensation | Phenolic coumarin + acyl chloride | 70–90% (requires TEA as base) |

| Purification | Neutral Al₂O₃ chromatography | >95% purity |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological properties, including:

- Antioxidant Activity : It has shown potential in reducing oxidative stress, which is linked to numerous diseases such as cancer and neurodegenerative disorders .

- Anticancer Properties : Preliminary studies suggest that 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one may inhibit the proliferation of cancer cells. Its mechanism appears to involve the modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases .

Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its activity against various cancer cell lines indicates potential for use in oncology.

Pharmacological Studies

Studies are ongoing to evaluate its pharmacokinetics and pharmacodynamics, which will help determine the appropriate dosing regimens and potential side effects when used as a drug.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis. The compound was found to downregulate anti-apoptotic proteins, suggesting a mechanism for its anticancer effects .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain, alongside decreased levels of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent .

Potential Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications fully.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituents at Position C7

Key Insights :

- The benzoyl and hydroxyl groups in compound enhance radical scavenging, while the thiadiazolyloxy group in improves selectivity for monoamine oxidases.

- The target compound’s 2-oxo-cyclohexyloxy group may offer superior metabolic stability compared to smaller substituents (e.g., methoxy) due to steric hindrance and reduced enzymatic degradation .

Substituents at Position C8

Key Insights :

Physicochemical and Pharmacokinetic Properties

Key Insights :

Mechanistic Comparisons

- Anti-UVC Activity : Compound ’s 5,6-dihydroxy and benzoyl groups enable iron chelation, reducing UVC-induced oxidative stress. The target compound lacks hydroxyl groups, suggesting a different mechanism.

- MAO Inhibition: Thiadiazole-containing analogues (e.g., ) inhibit MAO via hydrophobic interactions with the enzyme’s active site. The target compound’s cyclohexanone group may mimic these interactions.

- Anti-HIV Activity : Acylated 4-phenylchromen-2-ones (e.g., ) inhibit viral transcription. The target compound’s cyclohexyloxy group could hinder similar activity due to bulkiness.

Biological Activity

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one, also known as a flavonoid compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- HeLa Cells : Exhibited IC values in the micromolar range.

- A549 Cells : Demonstrated inhibitory effects on cell proliferation.

- B16F10 Cells : Showed potential in reducing metastatic behavior.

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Migration : It has been shown to inhibit the migration and invasion of cancer cells, which is crucial in preventing metastasis.

- Antioxidant Activity : The flavonoid structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Pharmacological Studies

A pharmacological study conducted on various derivatives of flavonoids, including this compound, revealed promising results in terms of HDAC inhibition and anti-inflammatory properties. The compound was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .

Table of Biological Activities

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Induces apoptosis | |

| A549 | 15 | Inhibits proliferation | |

| B16F10 | 12 | Reduces migration |

Case Study: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound using a mouse model with induced tumors. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups. This suggests that the compound may have potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving hydroxylation, alkylation, and cyclization. For instance, cyclopentyloxy derivatives are prepared by refluxing precursors (e.g., 8-hydroxy-7-methoxy-2H-chromen-2-one) with reagents like ammonium acetate in toluene, using a Dean-Stark apparatus to remove water azeotropically . Optimization involves adjusting reaction time, temperature, and solvent polarity. Recrystallization from ethyl acetate or methanol is critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.4–3.0 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-O-C ether vibrations at 1200–1250 cm⁻¹) .

- UV/Vis : Detects π→π* transitions in the chromen-2-one core (~300–350 nm) .

- X-ray Crystallography : Resolves 3D structure, bond lengths (e.g., C=O bond ~1.21 Å), and torsion angles, often using SHELXL for refinement .

Q. How is X-ray crystallography applied to resolve ambiguities in the compound’s stereochemistry or crystal packing?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard. For example, triclinic crystals (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å confirm molecular geometry. Hydrogen bonding (e.g., N–H···O, O–H···O) and π-π stacking interactions stabilize the lattice . Disorder in cyclopentyl groups can be modeled using partial occupancy refinement .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

AutoDock 3.0’s Lamarckian genetic algorithm is used to predict binding modes. The chromen-2-one scaffold aligns with COX-2’s hydrophobic pocket, while the 2-oxo-cyclohexyloxy group interacts with Arg513 and His90 via hydrogen bonds. Free energy scoring (ΔG ~ -9.5 kcal/mol) validates affinity .

Q. What experimental strategies address contradictions in reported bioactivity data, such as varying IC50 values for COX-2 inhibition?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization includes:

- Using recombinant human COX-2 isoforms.

- Validating inhibition via fluorescence polarization or isothermal titration calorimetry (ITC).

- Comparing selectivity ratios (COX-2/COX-1) across studies .

Q. How do crystallographic studies resolve polymorphism or pseudosymmetry in this compound?

High-resolution data (e.g., d < 0.8 Å) and twin refinement in SHELXL distinguish polymorphs. For example, orthorhombic (Pbca) vs. triclinic (P1) forms differ in packing motifs due to rotational freedom of the cyclohexyloxy group . R-factors (< 0.05) and residual electron density maps (< 0.3 eÅ⁻³) ensure model accuracy .

Q. What role does the 2-oxo-cyclohexyloxy substituent play in modulating solubility and bioavailability?

- LogP calculations (e.g., ~3.2 via ChemAxon) suggest moderate lipophilicity, favoring passive diffusion.

- Salt formation (e.g., hydrochloride) or nanoparticle encapsulation enhances aqueous solubility.

- In vitro permeability assays (Caco-2 cells) correlate substituent size with P-gp efflux .

Q. How can synthetic byproducts or regioisomers be identified and minimized during scale-up?

- HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities (e.g., 7-hydroxy regioisomers).

- Kinetic control : Lowering reaction temperature (< 60°C) reduces electrophilic aromatic substitution side reactions.

- Catalytic optimization : Pd/C or zeolites improve regioselectivity in alkylation steps .

Methodological Considerations

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) in chromen-2-one derivatives?

- QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How should researchers design crystallization trials to obtain high-quality diffraction data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.